4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride

Catalog No.
S14022626
CAS No.
M.F
C7H8ClNO2S
M. Wt
205.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hy...

Product Name

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

InChI

InChI=1S/C7H7NO2S.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h1,8H,2-3H2,(H,9,10);1H

InChI Key

UCMBRFLUVIVVRP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)SC(=C2)C(=O)O.Cl

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic organic compound characterized by a fused ring system that includes both sulfur and nitrogen atoms. This compound features a thieno[2,3-c]pyrrole core structure, which provides unique chemical properties and potential biological activities. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in research and industry. The molecular formula of this compound is C7H7ClNO2SC_7H_7ClNO_2S with a molar mass of approximately 169.2 g/mol .

The chemical reactivity of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride can be attributed to the presence of the carboxylic acid functional group and the heteroatoms in its structure. It can undergo typical organic reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Electrophilic Substitution: The aromatic nature allows for substitution reactions at the nitrogen or sulfur positions.

These reactions are crucial for modifying the compound for specific applications or synthesizing derivatives.

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride exhibits various biological activities due to its unique structure. Preliminary studies suggest potential:

  • Antimicrobial Activity: It may inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties: Some derivatives have shown promise in cancer cell line studies by inducing apoptosis or inhibiting cell proliferation.
  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes involved in metabolic pathways.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride typically involves several steps:

  • Formation of Thieno[2,3-c]pyrrole Core: This is achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
  • Carboxylation: Introduction of the carboxylic acid group can be done using carbon dioxide in the presence of a base or through other carboxylation techniques.
  • Hydrochloride Formation: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

These methods allow for the generation of the compound with high purity and yield.

4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride has diverse applications including:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Material Science: Used in the development of organic semiconductors and conductive polymers.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.

Its unique structural features make it valuable in various fields of research.

Interaction studies involving 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride focus on its binding affinity to biological targets such as proteins and enzymes. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific molecular targets.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated enzymes.

These studies help identify its potential therapeutic uses and mechanisms of action.

Similar Compounds

Several compounds share structural similarities with 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride. Notable examples include:

  • 5-Methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid - A methyl derivative that may exhibit altered biological properties due to the presence of a methyl group.
  • Thieno[3,2-c]pyrrole derivatives - Variants that differ in ring fusion patterns but retain similar reactivity and potential applications.
  • Benzothieno[3,2-c]pyrrole compounds - These compounds incorporate benzene rings into their structure and may show enhanced stability or different electronic properties.

The uniqueness of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride lies in its specific arrangement of heteroatoms and functional groups that contribute to its distinct reactivity and biological activity compared to these analogues.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

204.9964274 g/mol

Monoisotopic Mass

204.9964274 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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